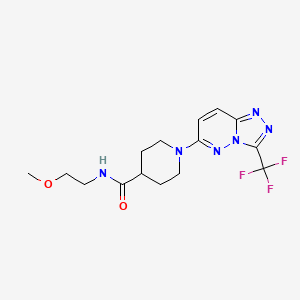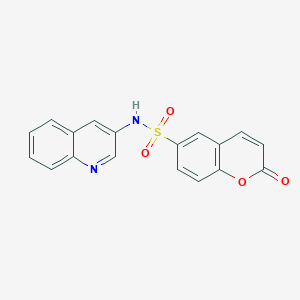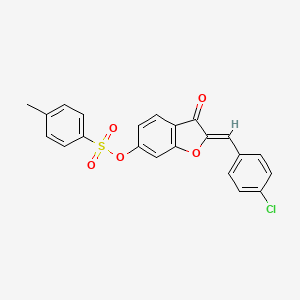![molecular formula C18H14ClFN2O3S2 B15107959 N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and halogenated phenyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.
準備方法
The synthesis of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with a thiazole derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .
類似化合物との比較
N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can be compared with similar compounds such as 4,4’-difluorobenzophenone and other halogenated thiazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties
特性
分子式 |
C18H14ClFN2O3S2 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
N-[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C18H14ClFN2O3S2/c19-13-8-12(6-7-14(13)20)22-15-9-27(24,25)10-16(15)26-18(22)21-17(23)11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 |
InChIキー |
NSCYQMJMULWTQX-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B15107906.png)
![(2Z)-2-(3,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15107913.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B15107915.png)
![3-(3-methoxyphenyl)-2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]quinazolin-4(3H)-one](/img/structure/B15107918.png)
![Prop-2-enyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B15107920.png)
![6-({[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid](/img/structure/B15107924.png)
![2-(2-methoxyphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15107927.png)
![4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15107934.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15107937.png)

![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107956.png)

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]a mine](/img/structure/B15107973.png)
